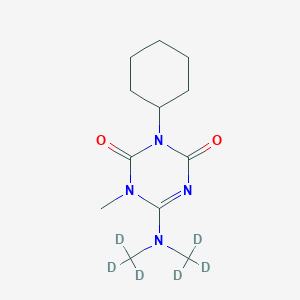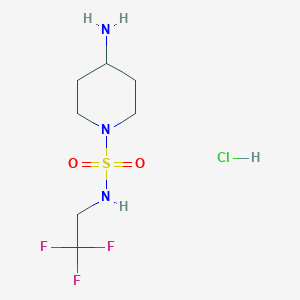
2-氟-2-(噻吩-3-基)乙酸
描述
2-Fluoro-2-(thiophen-3-yl)acetic acid (FTAA) is a synthetically produced organic compound that is used in various scientific research applications, including in lab experiments. FTAA is a fluorinated derivative of thiophen-3-ylacetic acid and is notable for its high solubility in organic solvents. It is also known for its ability to undergo various reactions and its resistance to hydrolysis. In
科学研究应用
有机半导体
2-氟-2-(噻吩-3-基)乙酸: 是一种在有机电子领域中具有价值的化合物。 它的噻吩衍生物用于合成具有半导体性质的材料 。这些材料对于开发有机场效应晶体管 (OFET) 至关重要,而 OFET 是柔性电子设备的构建块。
OLED 制造
该化合物的衍生物在有机发光二极管 (OLED) 的制造中起着重要作用 。OLED 用于显示和照明技术,具有高能效、薄型轮廓和出色的对比度等优点。
腐蚀抑制
在工业化学中,噻吩衍生物,包括2-氟-2-(噻吩-3-基)乙酸衍生物,用作腐蚀抑制剂 。这些抑制剂保护金属和合金免受腐蚀过程,这对保持工业机械和基础设施的完整性至关重要。
药物中间体
该化合物是合成各种药物的中间体。 例如,它用于制备头孢洛林钠和头孢噻吩钠,这两种抗生素用于治疗细菌感染 。
液晶合成
由噻吩衍生物合成的液晶在显示技术中应用广泛,2-氟-2-(噻吩-3-基)乙酸可以促进这些材料的开发,这些材料被用于手表、计算器和电视机中的 LCD 屏幕 。
先进材料科学
该化合物被用于材料科学,以制造具有独特特性的先进材料。 例如,它参与了玫瑰花结状纳米级金材料的生产,这种材料在纳米技术和电子学中具有潜在的应用 。
生物活性
噻吩衍生物表现出一系列生物活性。 它们正在探索其潜在的药理学特性,例如抗癌、抗炎和抗菌作用 。这使得2-氟-2-(噻吩-3-基)乙酸成为药物化学中用于药物开发的关注化合物。
光致变色化合物
对与2-氟-2-(噻吩-3-基)乙酸相关的噻吩取代的全氟环戊烯的研究表明,开发热不可逆光致变色化合物很有希望。 这些化合物暴露于光线下会变色,并且在智能窗户和光学数据存储中具有应用 。
生化分析
Biochemical Properties
2-Fluoro-2-(thiophen-3-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom and thiophene ring allow it to form stable interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by binding to their active sites and altering their catalytic efficiency . Additionally, 2-Fluoro-2-(thiophen-3-yl)acetic acid can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
2-Fluoro-2-(thiophen-3-yl)acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound may upregulate or downregulate the expression of genes involved in apoptosis, cell proliferation, and differentiation. Furthermore, 2-Fluoro-2-(thiophen-3-yl)acetic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-2-(thiophen-3-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding. These interactions can result in conformational changes in the enzyme, affecting its catalytic activity. Moreover, 2-Fluoro-2-(thiophen-3-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-(thiophen-3-yl)acetic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to 2-Fluoro-2-(thiophen-3-yl)acetic acid can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be monitored using various in vitro and in vivo assays to assess the compound’s stability and long-term impact on cells.
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-(thiophen-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . For example, high doses of 2-Fluoro-2-(thiophen-3-yl)acetic acid may cause oxidative stress, inflammation, and tissue damage in animal models. Threshold effects can also be observed, where a certain dosage level is required to elicit a significant biological response. These dosage-dependent effects can be studied using various animal models to determine the compound’s safety and efficacy.
Metabolic Pathways
2-Fluoro-2-(thiophen-3-yl)acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, 2-Fluoro-2-(thiophen-3-yl)acetic acid can influence the levels of key metabolites, such as ATP, NADH, and reactive oxygen species, by modulating the activity of metabolic enzymes. These interactions can affect cellular energy production, redox balance, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Fluoro-2-(thiophen-3-yl)acetic acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Fluoro-2-(thiophen-3-yl)acetic acid can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-Fluoro-2-(thiophen-3-yl)acetic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting sequences or modifications. For example, 2-Fluoro-2-(thiophen-3-yl)acetic acid may be localized to the mitochondria by interacting with mitochondrial targeting sequences or proteins. This subcellular localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments to exert its biological effects.
属性
IUPAC Name |
2-fluoro-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQGHKKDYXWXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)



![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)


![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)




![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)